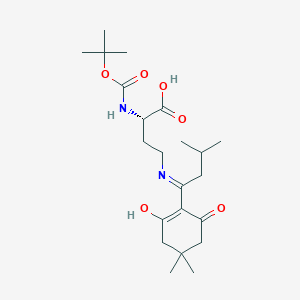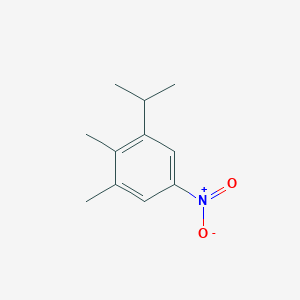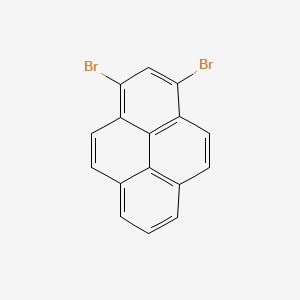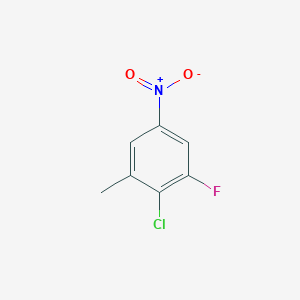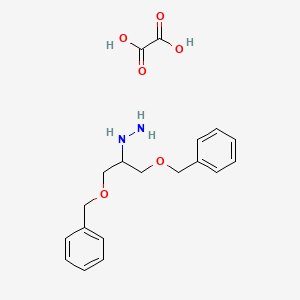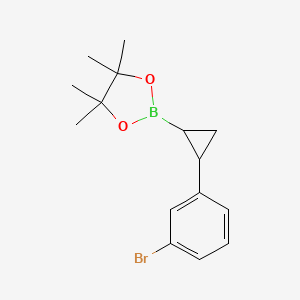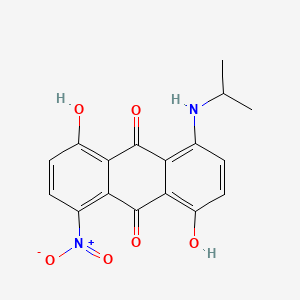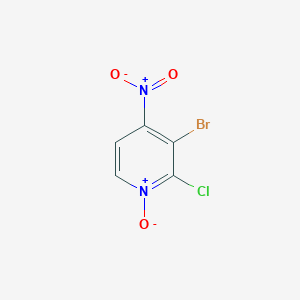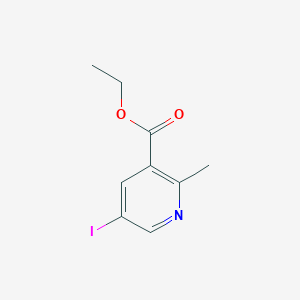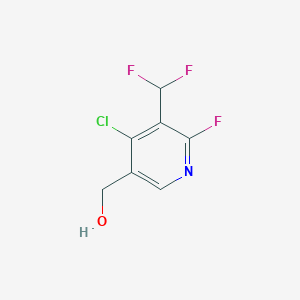
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is a synthetic organic compound characterized by its unique structure, which includes chloro, difluoromethyl, and fluoropyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and fluorine groups. The final step often involves the reduction of a precursor compound to yield the desired methanol derivative. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in the development of anti-inflammatory, antiviral, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science, including the development of polymers and coatings.
作用機序
The mechanism of action of (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- (4-Chloro-5-(trifluoromethyl)-6-fluoropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-chloropyridin-3-yl)methanol
- (4-Chloro-5-(difluoromethyl)-6-bromopyridin-3-yl)methanol
Uniqueness
Compared to similar compounds, (4-Chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl)methanol is unique due to the specific combination of chloro, difluoromethyl, and fluorine groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
[4-chloro-5-(difluoromethyl)-6-fluoropyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3(2-13)1-12-7(11)4(5)6(9)10/h1,6,13H,2H2 |
InChIキー |
NJLRTVWFLNCXOP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)F)C(F)F)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


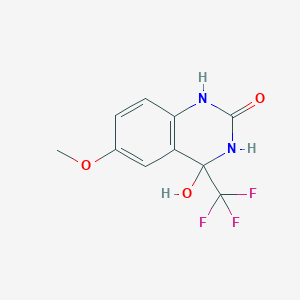
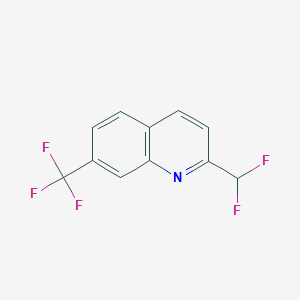
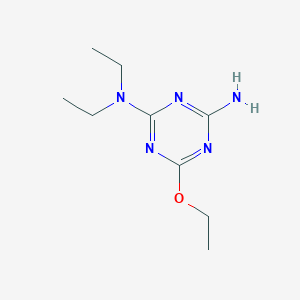
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

